

CAS number and molecular weight of Nevirapine-d8

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Compound of Interest

Compound Name: Nevirapine-d8

Cat. No.: B15562385

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Technical Guide: Nevirapine-d8

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on **Nevirapine-d8**, a deuterated analog of Nevirapine, commonly used in bioanalytical and research settings.

Core Data Presentation

The key quantitative data for **Nevirapine-d8** are summarized in the table below, providing a clear reference for researchers.

Parameter	Value
CAS Number	1051418-86-0
Molecular Formula	C ₁₅ H ₆ D ₈ N ₄ O
Molecular Weight	274.35 g/mol

Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS with Nevirapine-d8 as an Internal Standard

This section details a typical experimental protocol for the accurate quantification of Nevirapine in human plasma, a critical procedure in pharmacokinetic and clinical studies. **Nevirapine-d8** serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring high precision and accuracy of the method.

Objective: To determine the concentration of Nevirapine in human plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials and Reagents:

- Nevirapine reference standard
- **Nevirapine-d8** (internal standard)
- Human plasma (K2-EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare primary stock solutions of Nevirapine and **Nevirapine-d8** in methanol at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
- Prepare a working solution of the internal standard (**Nevirapine-d8**) at an appropriate concentration in the same diluent.
- Sample Preparation (Solid Phase Extraction):
 - To 200 μ L of plasma sample, add 50 μ L of the **Nevirapine-d8** internal standard working solution and vortex briefly.
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of water.
 - Elute the analyte and internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient Elution: A suitable gradient program to ensure separation of Nevirapine from potential interferences.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μ L.

- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Nevirapine: m/z 267.1 \rightarrow 226.1
 - **Nevirapine-d8**: m/z 275.2 \rightarrow 230.1
 - Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both Nevirapine and **Nevirapine-d8**.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the Nevirapine standards.
 - Determine the concentration of Nevirapine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of Nevirapine in human plasma using LC-MS/MS.



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Caption: Workflow for Nevirapine quantification.

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